
2-Fluorobenzoyl isothiocyanate
Descripción general
Descripción
2-Fluorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4FNOS. It is a derivative of benzoyl isothiocyanate, where a fluorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2-Fluorobenzoyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and urea derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
Target of Action
Isothiocyanates (ITCs), including 2-Fluorobenzoyl isothiocyanate, are known to interact with a variety of intracellular targets . These include cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Mode of Action
The mode of action of isothiocyanates is complex and multifaceted. They are known to modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage migration inhibitory factor (MIF)
Biochemical Pathways
Isothiocyanates are known to affect various biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, and inhibit macrophage migration inhibitory factor . These actions can lead to downstream effects such as the prevention of carcinogenesis and the induction of apoptosis in cancer cells
Pharmacokinetics
An in silico study predicted that pyrazoles, a class of compounds that includes isothiocyanates, exert good drug-like and pharmacokinetic properties
Result of Action
Isothiocyanates, including this compound, have well-defined indirect antioxidant and antitumor properties . These come as a result of their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Fluorobenzoyl isothiocyanate, like other isothiocyanates, interacts with various enzymes and proteins. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
They also reduce cell migration and invasion , and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Molecular Mechanism
Isothiocyanates are known to interact with sulfur-centered nucleophiles, such as protein cysteine residues . They can also affect the function of transcription factors and ultimately the expression of networks of genes .
Metabolic Pathways
This compound, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates (GSLs) . Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl isothiocyanate can be synthesized through the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{FCOCl} + \text{NH}_4\text{SCN} \rightarrow \text{C}_8\text{H}_4\text{FNOS} + \text{NH}_4\text{Cl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, leading to the formation of urea and thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the reactivity of the nucleophile.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Urea Derivatives: Formed from the reaction with alcohols.
Comparación Con Compuestos Similares
Benzoyl Isothiocyanate: Lacks the fluorine substitution and has different reactivity and properties.
Phenyl Isothiocyanate: Similar structure but without the carbonyl group, leading to different chemical behavior.
Sulforaphane: A naturally occurring isothiocyanate with significant biological activity, particularly in cancer prevention.
Uniqueness: 2-Fluorobenzoyl isothiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interaction with other molecules. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various chemical and biological applications.
Propiedades
IUPAC Name |
2-fluorobenzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRXMLIDSAYUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576333 | |
| Record name | 2-Fluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-65-0 | |
| Record name | 2-Fluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
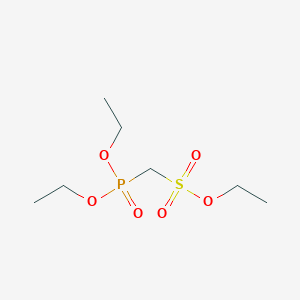

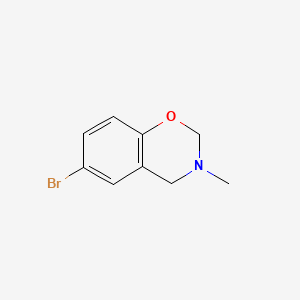
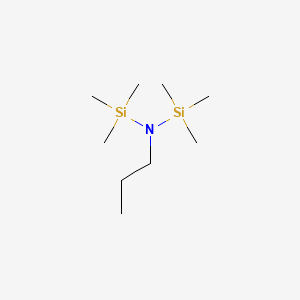
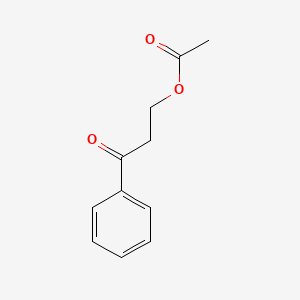


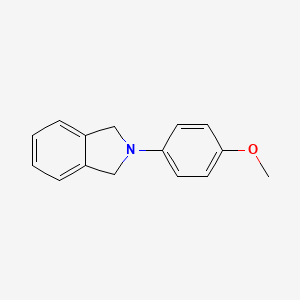

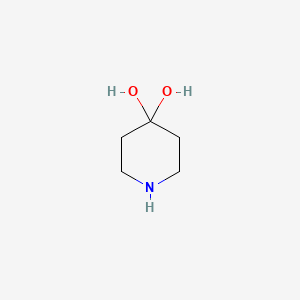
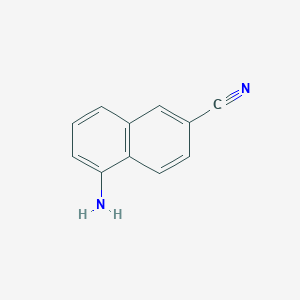
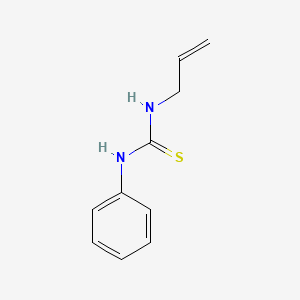
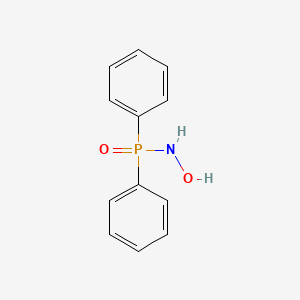
![Ethyl benzo[f]quinoline-3-carboxylate](/img/structure/B3056695.png)
